molecular formula C10H13NO4 B1420953 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid CAS No. 1183915-47-0

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Cat. No. B1420953
CAS RN: 1183915-47-0
M. Wt: 211.21 g/mol
InChI Key: XNSDREBZJORDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-Methoxypropoxy)pyridine-3-carboxylic acid” is an organic compound with the molecular formula C10H13NO4 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO4/c1-14-5-2-6-15-9-4-3-8(7-11-9)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Synthesis and Catalytic Activity

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid derivatives have been synthesized and utilized in various chemical reactions. A study by Drabina et al. (2010) demonstrates the preparation of optically pure pyridine-carboxylates, which form stable complexes with copper(II) ions. These complexes exhibit catalytic activity, particularly in addition reactions of terminal alkynes to imines, producing propargylamines (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).

Antimicrobial Activity

Compounds derived from pyridine-carboxylic acids have been studied for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives that exhibited variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Spectroscopic Characterization and DNA Interactions

The characterization of pyridine-carboxylic acids and their derivatives through spectroscopic techniques has been a focus of research. Tamer et al. (2018) used FT-IR, UV-Vis spectroscopy, and DFT calculations to study these compounds, exploring their antibacterial activities and DNA interactions (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Applications in Synthesis of Other Compounds

Kadir, Mansor, and Osman (2017) explored the synthesis of monoamide isomers from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, indicating the versatility of pyridine-carboxylic acid derivatives in synthesizing a variety of compounds for potential applications (Kadir, Mansor, & Osman, 2017).

Metal-Organic Frameworks and Luminescent Properties

Pyridine-carboxylic acids have also been used in the synthesis of metal-organic frameworks (MOFs). Yang et al. (2012) reported the synthesis of MOFs polymers with Pr(III) and Eu(III) using pyridine-dicarboxylic acid, highlighting their structure and luminescent properties (Yang, Song, Zhang, Wu, Bu, & Ren, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

properties

IUPAC Name

6-(3-methoxypropoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-5-2-6-15-9-4-3-8(7-11-9)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSDREBZJORDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.